Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane
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Overview
Description
Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanylidene-lambda~5~-phosphane group attached to a 1-phenylprop-2-en-1-yl moiety, which is further substituted with diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane typically involves the condensation of an aldehyde with a ketone in a Claisen-Schmidt reaction . This reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diphenyl(1-phenylprop-2-en-1-yl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its chemical properties and potential applications. For example, its ability to form stable coordination complexes makes it valuable in coordination chemistry.
Properties
CAS No. |
828282-56-0 |
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Molecular Formula |
C21H19PS |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
diphenyl-(1-phenylprop-2-enyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C21H19PS/c1-2-21(18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17,21H,1H2 |
InChI Key |
WYYOKZHZQZDISY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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